rac Normepromazine Hydrochloride

Description

Contextualization of rac Normepromazine Hydrochloride within Chemical Biology and Medicinal Chemistry Research

This compound is primarily recognized as a metabolite of the antipsychotic drug Levomepromazine. nih.govusbio.net In the fields of chemical biology and medicinal chemistry, its significance stems from several key areas:

Understanding Drug Metabolism: The study of metabolites like this compound is fundamental to comprehending the pharmacokinetics and biotransformation of the parent drug, Levomepromazine. nih.govnih.gov It provides insights into how the human body processes the therapeutic agent, which is crucial for predicting its efficacy and potential interactions.

Impurity and Reference Standard: In the synthesis and quality control of Levomepromazine, this compound serves as a critical reference standard for impurities. pharmaffiliates.com Its presence and quantity can impact the safety and quality of the final pharmaceutical product.

Pharmacological Activity of Metabolites: Metabolites are not always inert byproducts. Investigating the pharmacological activity of this compound is essential to determine if it contributes to the therapeutic effects or potential side effects of Levomepromazine.

The phenothiazine (B1677639) scaffold, the core structure of rac Normepromazine, is a well-established pharmacophore in drug discovery, known for its diverse biological activities. This inherent potential makes the study of its derivatives and metabolites, such as this compound, a continuing area of interest for developing new therapeutic agents.

Historical Overview of this compound Research Trajectories

The research trajectory of this compound is intrinsically linked to the clinical use and investigation of its parent compound, Levomepromazine. Initially, research focused on identifying and characterizing the metabolites of Levomepromazine to understand its metabolic fate.

Key research milestones include:

Identification as a Metabolite: Early metabolic studies of Levomepromazine identified N-desmethyl-levomepromazine (Normepromazine) as one of its significant metabolites. nih.gov

Elucidation of Metabolic Pathways: Subsequent research focused on the enzymatic pathways responsible for its formation. Studies have shown that the N-demethylation of Levomepromazine to Normepromazine is primarily catalyzed by the cytochrome P450 enzyme, specifically the CYP3A4 isoform. nih.gov

Theoretical and Mechanistic Studies: More recent research has employed computational methods, such as density functional theory (DFT), to investigate the metabolic mechanisms of Levomepromazine at a molecular level. These studies have suggested that N-demethylation is a more energetically favorable pathway than other metabolic routes like S-oxidation, highlighting the plausibility of Normepromazine as a major metabolite. nih.gov

Availability as a Research Chemical: The synthesis and commercial availability of this compound as a distinct chemical entity have enabled more focused research on its specific properties and potential applications, independent of its parent drug. usbio.netshubhambiopharma.com

Significance and Research Rationale for Investigating this compound

The primary rationale for the continued investigation of this compound centers on its role in drug development and safety. The study of drug metabolites is a critical component of modern pharmaceutical research, driven by regulatory requirements and a deeper understanding of drug action.

The key motivations for its research include:

Comprehensive Pharmacokinetic Profiling: A thorough understanding of a drug's metabolic profile is essential for regulatory approval and safe clinical use. Studying this compound contributes to the complete pharmacokinetic picture of Levomepromazine.

Development of Analytical Methods: The availability of pure this compound as a reference standard is vital for the development and validation of analytical methods to quantify Levomepromazine and its metabolites in biological samples. This is essential for therapeutic drug monitoring and pharmacokinetic studies.

Probe for Cytochrome P450 Activity: Given its formation by a specific CYP enzyme, this compound can potentially be used as a chemical tool or probe in studies of drug-drug interactions and enzyme inhibition or induction.

Structure

2D Structure

3D Structure of Parent

Properties

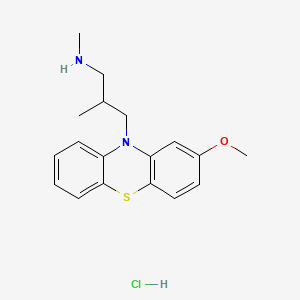

IUPAC Name |

3-(2-methoxyphenothiazin-10-yl)-N,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS.ClH/c1-13(11-19-2)12-20-15-6-4-5-7-17(15)22-18-9-8-14(21-3)10-16(18)20;/h4-10,13,19H,11-12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSHLCFVEORDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246814-56-1 | |

| Record name | 10H-Phenothiazine-10-propanamine, 2-methoxy-N,β-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246814-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Transformations of Rac Normepromazine Hydrochloride

Advanced Synthetic Routes to rac-Normepromazine Hydrochloride

The synthesis of rac-Normepromazine and its derivatives often involves the construction of the tricyclic phenothiazine (B1677639) system. Modern synthetic approaches aim for efficiency, stereocontrol, and the introduction of diverse functionalities.

Asymmetric Synthesis Strategies for Enantiomeric Resolution and Control

Asymmetric synthesis is crucial for producing specific enantiomers of chiral drugs, as different enantiomers can exhibit distinct pharmacological activities. springernature.comcutm.ac.in For chiral molecules like Normepromazine, which possesses a stereocenter in its side chain, obtaining enantiomerically pure forms is a key objective.

Common strategies for achieving enantiomeric purity include:

Resolution of Racemic Mixtures: This involves separating the enantiomers of a racemic mixture. ethz.ch

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials, such as amino acids or sugars, to introduce the desired stereochemistry. ethz.ch

Asymmetric Catalysis: The use of chiral catalysts can direct a reaction to favor the formation of one enantiomer over the other. shubhambiopharma.comdiva-portal.org This is a highly efficient method as only a small amount of the chiral catalyst is needed. cutm.ac.in

The enantiomeric excess (e.e.), a measure of the purity of the desired enantiomer, is a critical parameter in asymmetric synthesis. du.ac.in

Stereoselective and Stereospecific Synthesis Approaches

Stereoselective synthesis focuses on preferentially forming one stereoisomer over another. In the context of Normepromazine, this would involve controlling the configuration at the chiral center in the side chain. Diastereoselective reactions, where one diastereomer is formed in preference to others, are also a key aspect of synthesizing complex molecules with multiple stereocenters. springernature.comdu.ac.in

Stereospecific reactions are those where the stereochemistry of the starting material dictates the stereochemistry of the product. While less common for the direct synthesis of the Normepromazine side chain, the principles of stereospecificity are fundamental in many organic transformations that could be employed in its synthesis.

Novel Catalyst Systems in rac-Normepromazine Hydrochloride Synthesis

The synthesis of phenothiazine derivatives often relies on metal-catalyzed cross-coupling reactions to form the carbon-nitrogen bonds of the central ring system. rsc.org Recent advancements in catalysis offer more sustainable and efficient methods.

Palladium-catalyzed reactions: Palladium catalysts are widely used for N-arylation reactions in the synthesis of phenothiazines. rsc.org

Copper-catalyzed reactions: Copper-based catalysts are also effective for such transformations and can offer different reactivity profiles. thieme-connect.de

Nickel-based catalysts: Nickel catalysts are gaining prominence for their ability to facilitate a wide range of coupling reactions, including those for amine synthesis. nih.govacs.org

Photoredox Catalysis: Phenothiazine derivatives themselves can act as photoredox catalysts for various synthetic transformations. rsc.org

Researchers are continually developing novel catalyst systems, such as those based on graphitic carbon nitrides with dual metal cores, to improve efficiency, selectivity, and sustainability in chemical synthesis. sciencedaily.com

Derivatization and Structural Modification of the rac-Normepromazine Hydrochloride Scaffold

Modification of the phenothiazine scaffold is a key strategy for developing new compounds with potentially improved properties. This can involve altering the substituents on the aromatic rings or modifying the side chain.

Strategies for Functional Group Interconversion

Functional group interconversion (FGI) is a fundamental aspect of organic synthesis that involves converting one functional group into another. ub.eduic.ac.ukslideshare.netyoutube.comfiveable.me This allows for the late-stage modification of a molecule to introduce desired functionalities. Common FGI strategies relevant to the phenothiazine scaffold include:

Substitution Reactions: Introducing or changing substituents on the aromatic rings, such as halogens, which can then be used in further coupling reactions. oup.com

Oxidation and Reduction: The sulfur atom in the phenothiazine ring can be oxidized to a sulfoxide (B87167) or sulfone, altering the electronic properties of the molecule. oup.com The side chain can also be modified through oxidation or reduction of its functional groups.

Acylation and Alkylation: The nitrogen atom of the phenothiazine ring and the secondary amine in the side chain of Normepromazine can be acylated or alkylated to introduce a variety of substituents. nih.gov

Scaffold Diversification Techniques

Scaffold diversification aims to create a library of structurally related compounds by systematically modifying a core structure. pharm.ai For the phenothiazine scaffold, this can be achieved through:

Ring-Fusion: Extending the π-conjugation of the phenothiazine system by fusing additional aromatic rings. This can significantly alter the electronic and photophysical properties of the molecule. rsc.org

Cross-Coupling Reactions: Utilizing reactions like the Suzuki-Miyaura coupling to attach a wide range of substituents to the phenothiazine core, particularly at halogenated positions. nih.gov

Combinatorial Synthesis: Employing techniques that allow for the rapid generation of a large number of derivatives by combining different building blocks.

These diversification strategies are essential for exploring the structure-activity relationships of phenothiazine derivatives and for the discovery of new therapeutic agents.

Compound Names

| Compound Name |

| rac-Normepromazine Hydrochloride |

| Phenothiazine |

| Diphenylamine |

| rac-Ibuprofen |

| Nicotinamide |

| Geraniol |

| Diethyl oxalate |

| o-Nitrophenylacetic acid |

| Di-tert-butyl malonate |

| Boc-amino acid |

Interactive Data Table: Catalyst Systems in Phenothiazine Synthesis

| Catalyst Type | Metal Center | Key Application | Reference |

| Cross-Coupling Catalyst | Palladium | N-Arylation | rsc.org |

| Cross-Coupling Catalyst | Copper | N-Arylation, Phosphorylation | thieme-connect.defrontiersin.org |

| Cross-Coupling Catalyst | Nickel | Amine Synthesis | nih.govacs.org |

| Photoredox Catalyst | Acridinium Salt | Heteroarylcyanation | frontiersin.org |

| Ternary Nitride | Fe/Mo, Co/Mo, Ni/Mo | Ammonia Synthesis | rsc.org |

| Graphitic Carbon Nitride | Copper | Cross-Coupling Reactions | sciencedaily.com |

Regioselective and Chemoselective Modifications

The phenothiazine ring system presents multiple sites for modification, making regioselectivity a key challenge and opportunity in the synthesis of derivatives. The primary sites for substitution are the C-2, C-3, C-7, and C-10 positions. The inherent reactivity of the phenothiazine nucleus often directs electrophilic substitution to the C-3 and C-7 positions. However, by carefully choosing reagents and reaction conditions, it is possible to achieve selective modifications.

Chemoselectivity, the ability to react with one functional group in the presence of others, is also crucial, particularly when dealing with the various functional groups present in Normepromazine and its precursors. For instance, selective N-alkylation at the thiazine (B8601807) nitrogen without affecting other potentially reactive sites is a critical step in many synthetic routes.

Recent research has highlighted methods for achieving high selectivity. For example, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been employed for the synthesis of novel phenothiazine derivatives with a high degree of control over the position of substitution. lp.edu.ua Similarly, the nature of substituents already present on the phenothiazine ring can direct further modifications to specific positions. brieflands.com

Interactive Table: Regioselective and Chemoselective Reactions in Phenothiazine Synthesis

| Reaction Type | Reagents and Conditions | Selectivity Outcome |

| Electrophilic Halogenation | N-Halosuccinimide | Preferential substitution at C-3 and C-7 |

| N-Alkylation | Alkyl halide, strong base | Selective alkylation at the N-10 position |

| Buchwald-Hartwig Amination | Palladium catalyst, ligand, base | Regioselective C-N bond formation |

| Smiles Rearrangement | Base-catalyzed intramolecular rearrangement | Formation of the phenothiazine ring system from diaryl sulfides nih.govd-nb.inforesearchgate.net |

Mechanistic Studies of rac Normepromazine Hydrochloride Synthesis and Reactivity

Understanding the mechanisms underlying the synthesis and reactivity of rac-Normepromazine Hydrochloride is fundamental for optimizing existing synthetic routes and designing new ones. These studies often involve a combination of experimental techniques and computational modeling.

Reaction Pathway Elucidation

The synthesis of the phenothiazine core can proceed through several pathways. One common method is the Ullmann condensation, which involves the reaction of a 2-halodiphenylamine with sulfur. Another significant route is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. nih.govd-nb.inforesearchgate.net Elucidating the dominant reaction pathway under specific conditions is crucial for controlling the yield and purity of the final product.

Mechanistic investigations have explored the intermediates and byproducts formed during these reactions. For instance, studies on laccase-catalyzed synthesis of phenothiazines have identified different reaction pathways, including Michael additions, leading to various products. acs.org

Transition State Analysis in Key Synthetic Steps

The transition state is the highest energy point along a reaction coordinate and understanding its structure is key to comprehending reaction rates and selectivity. While specific transition state analyses for rac-Normepromazine Hydrochloride synthesis are not extensively documented in publicly available literature, studies on related phenothiazine syntheses provide valuable insights. For example, in radical cyclization reactions used to form complex polycyclic systems containing a phenothiazine-like core, the geometry of the transition state determines the regioselectivity of the cyclization. pku.edu.cn Catalysts can modify the reaction mechanism by lowering the activation energy of the transition state, thereby accelerating the reaction. diva-portal.org

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying the mechanisms of complex organic reactions. samipubco.commdpi.comnih.gov DFT calculations can be used to model reaction pathways, determine the energies of reactants, intermediates, transition states, and products, and thus predict the most likely reaction mechanism.

Interactive Table: Computational Descriptors for Phenothiazine Reactivity

| Descriptor | Definition | Significance in Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Chemical Hardness | Resistance to change in electron distribution | A larger value indicates lower reactivity |

| Electrophilicity Index | A measure of the electrophilic character of a molecule | Predicts the ability to accept electrons |

Advanced Molecular and Structural Characterization of Rac Normepromazine Hydrochloride

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This analysis provides fundamental data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties of a pharmaceutical compound.

Single-Crystal X-ray Diffraction of rac Normepromazine Hydrochloride and Derivatives

Single-crystal X-ray diffraction (SCXRD) offers an atomic-resolution view of a molecule's structure in the solid state. nih.gov For phenothiazine (B1677639) derivatives, SCXRD studies consistently reveal a characteristic folded conformation of the tricyclic phenothiazine ring system. iucr.org The degree of this folding, defined by the dihedral angle between the two benzene (B151609) rings, is a key structural parameter influenced by the nature and position of substituents. iucr.orgresearchgate.net

To identify a new compound, the analysis involves growing a suitable single crystal, which is then exposed to an X-ray beam. The resulting diffraction pattern is analyzed to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal lattice) and the space group (the crystal's symmetry elements). nih.gov Refinement of the structural model yields precise atomic coordinates, from which all other geometric parameters can be calculated. iucr.org While specific crystallographic data for rac-Normepromazine Hydrochloride is not publicly available, a representative dataset for a related phenothiazine derivative illustrates the typical findings from such an analysis.

Interactive Table: Representative Crystallographic Data for a Phenothiazine Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₂₀N₂S·HCl |

| Formula Weight | 316.88 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.85 |

| b (Å) | 8.76 |

| c (Å) | 17.21 |

| β (°) | 98.5 |

| Volume (ų) | 1615.4 |

| Z (Molecules/unit cell) | 4 |

Note: This data is illustrative for a phenothiazine derivative and not specific to rac-Normepromazine Hydrochloride.

Powder X-ray Diffraction for Polymorph Research

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs. americanpharmaceuticalreview.com These different forms can exhibit varied physical properties, including solubility and stability, making polymorph screening essential in pharmaceutical development. americanpharmaceuticalreview.comresearchgate.net Powder X-ray diffraction (PXRD) is a primary tool for identifying and quantifying different polymorphic forms. units.itamericanpharmaceuticalreview.com

Unlike SCXRD, PXRD can be performed on microcrystalline powders. units.it The technique provides a distinct "fingerprint" for each crystalline phase based on the positions (in degrees 2θ) and intensities of the diffraction peaks. americanpharmaceuticalreview.com A change in the crystal form, for instance during manufacturing or storage, can be detected by the appearance of new peaks or changes in the relative intensities of existing peaks in the PXRD pattern. americanpharmaceuticalreview.comresearchgate.net

Interactive Table: Illustrative PXRD Peak Comparison for Two Hypothetical Polymorphs

| Characteristic Peaks Form I (2θ) | Characteristic Peaks Form II (2θ) |

|---|---|

| 8.5° | 9.2° |

| 11.3° | 12.8° |

| 15.1° | 16.5° |

| 20.4° | 21.0° |

| 23.6° | 24.1° |

Note: This table illustrates how different polymorphs of a single compound produce distinct PXRD patterns. The peak positions are hypothetical.

Computational Structure Prediction and Validation

Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular properties that can be difficult to measure directly. wikipedia.orgiranchembook.ir These methods can predict molecular geometries, electronic structures, and dynamic behavior.

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. wikipedia.org These calculations can determine the distribution of electron density and the energies of the molecular orbitals. rsc.org Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO-LUMO energy gap is particularly important as it relates to the molecule's electronic excitability and chemical reactivity. For phenothiazine derivatives, QM calculations help explain the intramolecular charge transfer characteristics that are often key to their function. rsc.org

Interactive Table: Representative QM Calculation Results for a Phenothiazine Moiety

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.85 | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.20 | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.65 | Relates to electronic stability and reactivity. |

Note: The values are representative for a phenothiazine system and serve as an illustration of typical QM results.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While X-ray crystallography provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its conformational dynamics in a simulated environment over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes its shape. plos.orgmdpi.com

This technique is invaluable for mapping the conformational landscape of flexible molecules like rac-Normepromazine Hydrochloride, identifying the most stable conformations and the energy barriers between them. nih.gov A key metric used to analyze the simulation is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein or ligand from a reference structure over time, indicating the stability of the system. mdpi.com

Interactive Table: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Setting | Purpose |

|---|---|---|

| Force Field | CHARMM36 | A set of parameters to describe the potential energy of the system. |

| Water Model | TIP3P | Explicitly models the solvent environment. |

| Simulation Time | 200 ns | The duration of the simulation to ensure adequate sampling of conformational space. |

| Temperature | 310 K | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Analysis Metric | RMSD | To assess the structural stability of the molecule during the simulation. |

Note: This table outlines a typical setup for an MD simulation of a small molecule.

Investigations into Molecular and Cellular Interaction Mechanisms of Rac Normepromazine Hydrochloride

Receptor Binding Studies in Isolated Systems

Receptor binding assays are crucial in vitro tools used to determine the affinity of a compound for a specific receptor. These assays are fundamental in drug discovery and molecular pharmacology to characterize the interaction between a ligand (like rac Normepromazine Hydrochloride) and its target.

In Vitro Ligand Binding Assays (e.g., Sigma-1 Receptor Affinity)

Phenothiazine (B1677639) derivatives have been noted for their affinity for sigma receptors. nih.govresearchgate.netnih.gov The sigma-1 receptor, a unique intracellular chaperone protein, is a target for various psychoactive compounds. nih.gov Studies on related phenothiazine compounds, such as chlorpromazine (B137089) and trifluoperazine, have demonstrated their high affinity for sigma-1 receptors. researchgate.net However, specific in vitro competition binding assays determining the equilibrium dissociation constant (Ki) of this compound for the sigma-1 receptor are not available in the reviewed literature. Without such data, a quantitative assessment of its sigma-1 receptor affinity is not possible.

Radioligand Binding and Displacement Studies

Radioligand binding assays utilize a radioactively labeled compound (radioligand) to quantify its binding to a receptor. ijpsonline.com In displacement studies, the ability of an unlabeled compound, such as this compound, to compete with and displace the radioligand from the receptor is measured. This allows for the determination of the unlabeled compound's binding affinity (Ki). While this is a standard technique to characterize receptor-ligand interactions, specific studies detailing the displacement of a radioligand from any receptor by this compound have not been identified in the public domain.

Allosteric Modulation Mechanisms of Molecular Targets

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. This can be a significant mechanism of drug action. There is no available research that investigates or identifies any allosteric modulation mechanisms of this compound on its potential molecular targets.

Enzyme Modulation and Inhibition Kinetics in Biochemical Systems

The interaction of chemical compounds with enzymes is a critical area of pharmacological research. Understanding how a compound inhibits or modulates enzyme activity provides insight into its potential therapeutic effects and mechanisms of action.

In Vitro Enzyme Activity Assays and IC50/Ki Determination

In vitro enzyme activity assays are performed to measure the effect of a compound on the rate of an enzyme-catalyzed reaction. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of an inhibitor. The inhibition constant (Ki) provides a more absolute measure of binding affinity. Searches for studies that have determined the IC50 or Ki values for this compound against any specific enzyme have been unsuccessful.

Irreversible and Reversible Enzyme Inhibition Mechanisms

Enzyme inhibitors can be classified as reversible or irreversible based on the nature of their interaction with the enzyme. Reversible inhibitors bind non-covalently and can be removed, while irreversible inhibitors typically form a stable, covalent bond. Without foundational data on the enzyme inhibitory activity of this compound, it is not possible to delineate whether any such inhibition would be reversible or irreversible.

Theoretical Studies of Molecular Interactions

Theoretical and computational methods provide powerful insights into how this compound interacts with its biological targets at a molecular level. These in silico approaches help predict binding modes, calculate the energetics of these interactions, and establish relationships between the compound's structure and its biological activity.

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. For phenothiazines like this compound, a primary target for docking studies is the dopamine (B1211576) D2 receptor, which they are known to antagonize. samipubco.com Docking simulations predict that this compound binds within the receptor's active site, forming stable complexes with binding affinities ranging from -7.7 to -8.6 kcal/mol for some phenothiazine derivatives. samipubco.com

The key interactions predicted by these models include:

Hydrophobic Interactions: The tricyclic phenothiazine core is predicted to interact with aromatic amino acid residues within the receptor's binding pocket. researchgate.net

Hydrogen Bonding: The amine group on the aliphatic side chain is a critical site for forming hydrogen bonds with specific residues, contributing to the ligand's affinity. researchgate.net

Ionic Interactions: The charged amine can also form strong ionic bonds with acidic residues, such as aspartate, further anchoring the ligand in the binding site.

These predicted interactions provide a structural basis for the compound's pharmacological activity and guide the design of new derivatives with potentially improved properties.

Binding Energy Calculations and Free Energy Perturbation

To quantify the strength of the predicted ligand-protein interactions, more advanced computational methods are employed. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the free energy of binding from molecular dynamics simulations. researchgate.net These calculations provide a more detailed energetic profile of the interaction.

Free Energy Perturbation (FEP) is a rigorous computational method that calculates the difference in binding free energy between two related ligands. researchgate.net This technique is particularly useful for understanding how small chemical modifications to the this compound structure might impact its binding affinity, thereby guiding optimization efforts in drug design. researchgate.netresearchgate.netrsc.org Studies on phenothiazine derivatives have utilized these methods to build maps of relative binding free energies, helping to rank compounds based on their predicted potency. researchgate.netrsc.org

Table 1: Illustrative Binding Energy Data for Phenothiazine Derivatives This table presents typical data ranges found in computational studies of phenothiazine derivatives and is for illustrative purposes.

| Computational Method | Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Contributing Energy Term |

|---|---|---|---|

| Molecular Docking | Dopamine D2 | -7.7 to -8.6 samipubco.com | Electrostatic & Hydrophobic |

| MM/GBSA | Generic GPCR | -40 to -60 | Van der Waals |

| FEP (relative) | Generic GPCR | ΔΔG of 1-5 kcal/mol | Electrostatic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. univ-biskra.dz For phenothiazines, QSAR models have been developed to predict their antipsychotic activity based on various molecular descriptors. univ-biskra.dzresearchgate.netnih.gov

Key molecular descriptors that often influence the activity of phenothiazine derivatives include:

Lipophilicity (LogP): This property affects the compound's ability to cross cell membranes and reach its target.

Electronic Properties: Descriptors related to the distribution of electrons in the molecule, such as dipole moment, are crucial for electrostatic and hydrogen bonding interactions. samipubco.com

Steric/Topological Descriptors: These describe the size and shape of the molecule, which determine how well it fits into the receptor's binding site.

By establishing a mathematical relationship between these descriptors and biological activity, QSAR models can be used to predict the potency of novel, untested analogs of this compound, accelerating the discovery of new drug candidates. nih.govresearchgate.net

Cellular Pathway Modulation in In Vitro Models

In vitro studies using cell models are essential to understand how the molecular interactions of this compound translate into cellular responses. These experiments elucidate the compound's impact on signal transduction pathways and gene expression. reactome.organygenes.com

Signal Transduction Pathway Analysis (e.g., Western Blot, ELISA)

Western blot and Enzyme-Linked Immunosorbent Assay (ELISA) are key techniques for studying changes in signaling pathways. Phenothiazines are known to modulate several key pathways, including the PI3K/Akt/mTOR pathway. brieflands.com Studies have shown that phenothiazine treatment can lead to a decrease in the phosphorylation of critical signaling proteins like Akt and GSK3β. researchgate.netnih.gov This inhibition of phosphorylation indicates a disruption of downstream signaling from receptors like the dopamine D2 receptor. researchgate.netnih.gov

ELISA can be used to measure changes in the levels of second messengers, such as cyclic AMP (cAMP). nih.gov As many dopamine receptors are G-protein coupled receptors that modulate cAMP levels, treatment with an antagonist like this compound is expected to alter intracellular cAMP concentrations. pnas.orgmerckmillipore.com Some studies on antipsychotics have shown a reduction in cAMP levels in treated pancreatic β-cells. nih.gov

Table 2: Typical Effects of Phenothiazine Treatment on Cellular Signaling Markers This table summarizes common findings from in vitro studies on phenothiazine derivatives.

| Protein/Molecule | Effect of Treatment | Method of Detection | Relevant Pathway |

|---|---|---|---|

| Phospho-Akt (Ser473) | Decreased researchgate.netnih.gov | Western Blot | PI3K/Akt/mTOR |

| Phospho-GSK3β (Ser9) | Decreased researchgate.netnih.gov | Western Blot | PI3K/Akt/mTOR, Wnt |

| Cyclic AMP (cAMP) | Decreased nih.gov | ELISA | GPCR Signaling |

Reporter Gene Assays for Transcriptional Regulation

Reporter gene assays are used to measure how a compound affects the expression of specific genes. nih.gov This is achieved by linking the promoter of a gene of interest to a "reporter gene" (like luciferase or β-galactosidase) that produces an easily measurable signal. nih.gov

For this compound, these assays can reveal its influence on transcriptional regulation downstream of its primary targets. For example, a reporter construct could be used to monitor the activity of transcription factors like CREB (cAMP response element-binding protein), which is regulated by cAMP levels. Changes in the reporter signal after treatment with the compound would indicate modulation of the transcriptional activity of that pathway. Such assays have been used to identify that phenothiazines can increase the transcript levels of specific genes. nih.gov They have also been employed to discover the antiandrogen activity of some phenothiazine-based drugs by measuring the regulation of androgen receptor (AR) transactivation. researchgate.net

Cell-Based Assays for Specific Receptor Activation/Inhibition (e.g., T-47D cells)

Cell-based assays are fundamental tools in pharmacology for determining the functional effects of a compound on its molecular targets in a biologically relevant environment. nih.govamericanpeptidesociety.org Unlike biochemical assays that measure binding affinity in isolation, cell-based assays quantify the downstream consequences of a drug-receptor interaction, such as the activation or inhibition of a signaling pathway, changes in cell proliferation, or alterations in gene expression. americanpeptidesociety.orgnih.goveurofinsdiscovery.com These assays provide crucial data on a compound's potency (EC₅₀ or IC₅₀) and efficacy. For a compound like this compound, which is the N-desmethyl metabolite of Promazine (B1679182), such assays are critical for understanding its activity at its primary targets, which include dopamine and serotonin (B10506) receptors. drugbank.comnih.gov

The human breast cancer cell line T-47D serves as a pertinent, albeit complex, model for such investigations. While renowned for its expression of estrogen and progesterone (B1679170) receptors, research has confirmed that the T-47D cell line also expresses certain G-protein coupled receptors (GPCRs) targeted by phenothiazines, making it a viable system for specific functional assessments. mdpi.comfrontiersin.org

Detailed Research Findings

While direct, comprehensive studies detailing the activity of this compound specifically on T-47D cells are not extensively documented in publicly available literature, the functional response of this cell line to closely related phenothiazine compounds and receptor modulators has been investigated. These studies provide a valuable framework for understanding how Normepromazine might interact with cellular pathways in this model.

Receptor Profile of T-47D Cells: The suitability of T-47D cells for studying Normepromazine's effects stems from their confirmed expression of relevant dopamine and serotonin receptor subtypes.

| Receptor Family | Specific Receptor Subtype | Expression in T-47D Cells | Reference |

| Dopamine Receptors | Dopamine Receptor D1 (D1R) | Protein expressed | nih.gov |

| Dopamine Receptor D2 (D2R) | Protein expressed (lower levels) | nih.gov | |

| Serotonin Receptors | 5-HT Receptor 1F (HTR1F) | mRNA transcript expressed | nih.gov |

| 5-HT Receptor 2C (HTR2C) | mRNA transcript expressed | nih.gov |

This table summarizes the expression of key Normepromazine target receptors in the T-47D cell line based on cited research.

Functional Studies with a Related Phenothiazine: Research using triflupromazine (B1683245), a structurally related phenothiazine compound, offers significant insight. A high-content phenotypic screen of FDA-approved compounds identified triflupromazine as having selective activity in T-47D cells compared to other breast cancer cell lines like HCC1954. nih.gov

In these studies, T-47D cells treated with triflupromazine exhibited significant morphological changes and reduced cell proliferation. nih.gov Further investigation using NanoString gene expression analysis on 770 cancer-related genes revealed that triflupromazine treatment caused a large number of significant changes in gene expression in T-47D cells. nih.govresearchgate.net A network analysis of these changes pointed to a large, connected network of down-regulated genes associated with core regulation of the cell cycle, including CCND1 (cyclin D1), CCNE2 (cyclin E2), and CCNA2 (cyclin A2). researchgate.net

| Compound | Cell Line | Assay Type | Observed Effect | Reference |

| Triflupromazine | T-47D | Cell Viability / Nuclei Count | Significant growth inhibition | nih.gov |

| Triflupromazine | T-47D | High-Content Imaging | Pronounced changes in cell morphology | nih.gov |

| Triflupromazine | T-47D | Gene Expression (NanoString) | Significant alteration of cell cycle-related gene expression | nih.govresearchgate.net |

This table details the observed effects of the related phenothiazine, triflupromazine, in cell-based assays using the T-47D cell line.

Dopamine Receptor Pathway Activation: Studies have also explored the functional consequences of dopamine receptor activation in T-47D cells. Treatment with D1R-selective agonists resulted in a less effective suppression of cell viability in T-47D and MCF7 cells compared to their pronounced effect in triple-negative breast cancer cell lines. nih.gov This finding indicates that while the D1 receptor is present in T-47D cells, the downstream signaling pathway leading to changes in cell viability is less sensitive to agonists compared to other cellular contexts, a critical piece of information for interpreting potential antagonist effects of compounds like Normepromazine.

Analytical Methodologies for Research Grade Rac Normepromazine Hydrochloride

Chromatographic Techniques for Purity and Isomeric Purity Assessment

Chromatographic methods are indispensable for separating and quantifying the components of a mixture. csfarmacie.cz In the context of rac Normepromazine Hydrochloride, these techniques are crucial for determining the presence of any impurities and for assessing the enantiomeric ratio.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chirality, or the "handedness" of molecules, is a critical aspect of pharmaceutical and chemical research, as enantiomers of a chiral drug can have markedly different biological activities. americanpharmaceuticalreview.com A racemic mixture, such as this compound, contains equal amounts of two non-superimposable mirror-image molecules called enantiomers. libretexts.org The process of separating these enantiomers is known as chiral resolution. libretexts.org

High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, particularly when a chiral stationary phase (CSP) is employed. csfarmacie.cznih.gov The principle of chiral HPLC relies on the differential interaction between the enantiomers and the chiral stationary phase, leading to their separation. csfarmacie.czyoutube.com This allows for the determination of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. heraldopenaccess.us

For phenothiazine (B1677639) derivatives like normepromazine, chiral HPLC methods have been developed to achieve baseline separation of the enantiomers. researchgate.net These methods often utilize specialized columns, such as those based on crown ethers or polysaccharide derivatives, under specific mobile phase conditions to achieve optimal resolution. researchgate.netnih.gov The detection is typically carried out using UV or fluorescence detectors. heraldopenaccess.usuma.es The validation of such methods is crucial and involves assessing parameters like linearity, precision, accuracy, and the limit of detection (LOD) and quantification (LOQ). researchgate.netnih.gov

Table 1: Illustrative Parameters for Chiral HPLC Method Development

| Parameter | Typical Conditions |

| Column | Chiral Stationary Phase (e.g., Crownpak CR(+), Chiralcel® OD-H) |

| Mobile Phase | Perchloric acid buffer (pH 1.0) or a mixture of hexane, ethanol, and diethylamine |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 226 nm or 254 nm |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 40 °C |

This table presents a generalized set of parameters. Actual conditions would be optimized for the specific analysis.

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster and more efficient separations compared to traditional HPLC. aralresearch.commdpi.com This is achieved by using columns packed with sub-2 µm particles, which operate at higher pressures. nih.govmeasurlabs.com The result is a dramatic increase in resolution, sensitivity, and speed, making UPLC ideal for high-throughput analysis in drug discovery and development. nih.govwaters.com

For the analysis of research-grade compounds, UPLC can be employed to rapidly assess purity by separating the main compound from any potential impurities. aralresearch.comwaters.com The enhanced resolution of UPLC allows for the detection of even minor impurities that might be missed by conventional HPLC. waters.com The speed of UPLC is particularly advantageous for screening large numbers of samples or for time-sensitive analyses. nih.gov When coupled with mass spectrometry (UPLC-MS), it becomes a powerful tool for both quantification and structural identification of impurities. measurlabs.com

Table 2: Comparison of Typical HPLC and UPLC Performance Metrics

| Feature | HPLC | UPLC |

| Particle Size | 3 - 5 µm | < 2 µm |

| Pressure | < 6000 psi | ~15000 psi |

| Analysis Time | Longer | Significantly Shorter |

| Resolution | Good | Excellent |

| Sensitivity | Good | Higher |

| Solvent Consumption | Higher | Lower |

This table provides a general comparison. Specific performance will vary based on the application.

Gas Chromatography (GC) with Mass Spectrometric Detection (GC-MS) for Volatile Impurities

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds without their decomposition. imist.ma When coupled with a Mass Spectrometer (MS), GC-MS becomes a highly sensitive and specific method for identifying and quantifying trace-level volatile impurities. labcompare.comleeder-analytical.com This is crucial for ensuring the purity of research-grade compounds like this compound, as even small amounts of volatile impurities can affect experimental outcomes.

The process involves vaporizing the sample and introducing it into a GC column, where components are separated based on their boiling points and interactions with the stationary phase. imist.ma The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. imist.maleeder-analytical.com Headspace GC-MS is a particularly useful variation for analyzing volatile impurities in solid samples, as it involves heating the sample in a sealed vial and analyzing the vapor phase, thus avoiding the injection of non-volatile matrix components. labcompare.com

Common applications of GC-MS in pharmaceutical analysis include the determination of residual solvents and the identification of unknown impurities. ub.edu The high sensitivity of GC-MS allows for the detection of impurities at very low levels. leeder-analytical.com

Spectrophotometric Methods for Quantitative Analysis in Research Settings

Spectrophotometric methods are widely used for the quantitative analysis of compounds in solution, relying on the principle of light absorption by the analyte. amelica.orgomicsonline.org These techniques are generally simple, cost-effective, and provide rapid results.

UV-Vis Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for determining the concentration of an analyte in a solution. upi.edu The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. omicsonline.orgupi.edu

To determine the concentration of this compound, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorbance (λmax). researchgate.net A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. upi.edu The concentration of the unknown sample can then be determined by interpolating its absorbance value on the calibration curve. researchgate.net For phenothiazine derivatives like chlorpromazine (B137089), spectrophotometric methods have been developed that show good linearity and accuracy. uaic.ro

Table 3: Example of Data for a UV-Vis Calibration Curve

| Concentration (µg/mL) | Absorbance at λmax |

| 5 | 0.150 |

| 10 | 0.305 |

| 20 | 0.610 |

| 40 | 1.220 |

| 60 | 1.830 |

This data is for illustrative purposes only.

Fluorescence Spectroscopy for Trace Analysis

Fluorescence spectroscopy is an exceptionally sensitive analytical technique used for the detection and quantification of fluorescent compounds, often at trace levels. measurlabs.com The method involves exciting a molecule with a specific wavelength of light, causing it to emit light at a longer wavelength (fluorescence). measurlabs.com The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte.

This technique is particularly useful when high sensitivity is required for detecting minute quantities of a substance. measurlabs.com For compounds that are naturally fluorescent, like some phenothiazine derivatives, this method offers a significant advantage over UV-Vis spectroscopy in terms of detection limits. uma.es The selectivity of fluorescence spectroscopy can be enhanced by carefully choosing the excitation and emission wavelengths. In cases where a compound is not naturally fluorescent, derivatization with a fluorescent tag can be employed. The high sensitivity of fluorescence detection makes it suitable for trace analysis in complex matrices. bruker.comiaea.org

Electrophoretic Techniques for Compound Characterization

Electrophoretic techniques are powerful tools for the separation of ionic species based on their differential migration in an electric field. technologynetworks.com These methods are particularly well-suited for the analysis of ionizable compounds like phenothiazine derivatives. nih.gov

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE), specifically Capillary Zone Electrophoresis (CZE), separates molecules based on their charge-to-size ratio. jfda-online.com It offers high separation efficiency, rapid analysis times, and low consumption of samples and reagents. nih.gov For phenothiazines, the pH of the buffer solution is a critical parameter influencing their electrophoretic behavior, as it dictates the degree of ionization of the amine groups in their side chains. nih.gov Studies on structurally related phenothiazines have shown that optimal separation is often achieved in acidic buffers, typically in the pH range of 2.5 to 3.5. nih.gov

The separation in CZE is driven by both the electrophoretic mobility of the analyte and the electroosmotic flow (EOF) within the capillary. researchgate.net By manipulating buffer composition, concentration, pH, applied voltage, and capillary temperature, the separation of a complex mixture of phenothiazines can be optimized. nih.gov For instance, the addition of organic modifiers like acetonitrile (B52724) to the buffer can improve separation efficiency. nih.gov To enhance sensitivity, especially for trace analysis in biological matrices, techniques like field-amplified sample injection (FASI) can be coupled with CZE, achieving detection limits in the low nanogram per milliliter range. nih.gov

Table 1: Exemplary Capillary Electrophoresis (CZE) Parameters for Phenothiazine Analysis Data based on studies of related phenothiazine compounds.

| Parameter | Value/Condition | Source |

| Capillary | Fused silica, e.g., 64.5 cm x 75 µm | nih.gov |

| Buffer | 150 mM Tris-HCI with 25% acetonitrile (pH 8.2) | nih.gov |

| Voltage | 20 kV | nih.gov |

| Temperature | 25 °C | nih.gov |

| Detection | UV-Vis at 254 nm | nih.gov |

| LOD | 2-5 ng/mL (with FASI) | nih.gov |

| Precision (RSD) | 3.0-7.2% | nih.gov |

Micellar Electrokinetic Chromatography (MEKC) for Broader Separation Capabilities

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography. innovatechlabs.com It extends the application of CE to neutral compounds and allows for the separation of both charged and neutral species in a single run. innovatechlabs.com In MEKC, a surfactant is added to the buffer at a concentration above its critical micelle concentration (CMC), forming micelles that act as a pseudo-stationary phase. apt-int.com The separation mechanism is based on the differential partitioning of analytes between the aqueous buffer and the micelles. innovatechlabs.com

For phenothiazines, MEKC offers an alternative selectivity to CZE. The choice of surfactant (e.g., sodium dodecyl sulfate (B86663) - SDS) and the addition of modifiers like cyclodextrins can significantly influence the separation of structurally similar phenothiazine derivatives. MEKC is particularly useful for separating complex mixtures of drugs and their metabolites.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide a high degree of sensitivity and selectivity, making them indispensable for modern analytical research.

LC-MS/MS for Metabolite Identification and Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of drugs and their metabolites in complex biological matrices. The coupling of liquid chromatography with tandem mass spectrometry allows for the separation of analytes from matrix components, followed by their highly selective and sensitive detection. Electrospray ionization (ESI) is a commonly used ionization source for the analysis of antipsychotic drugs like phenothiazines, typically operating in the positive ion mode.

The power of LC-MS/MS lies in its ability to perform targeted analysis using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. This provides excellent specificity and allows for accurate quantification even at very low concentrations. The development of robust sample preparation techniques, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is crucial for removing interfering endogenous compounds from biological samples prior to LC-MS/MS analysis. This technique is essential for metabolite identification, as the fragmentation patterns observed in the MS/MS spectra provide structural information about the metabolites.

Table 2: General LC-MS/MS Parameters for Antipsychotic Drug Analysis Parameters are generalized from methods for various antipsychotics, including phenothiazines.

| Parameter | Typical Condition | Source |

| Chromatography | Reversed-phase HPLC | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | |

| Mass Analyzer | Triple Quadrupole (QqQ) | nih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Sample Prep | LLE or SPE | |

| Application | Metabolite Identification, Trace Quantitation |

GC-MS/MS for Complex Mixture Deconvolution

Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem version, GC-MS/MS, are powerful techniques for the analysis of volatile and semi-volatile compounds. For phenothiazine analysis, derivatization may sometimes be necessary to increase their volatility and thermal stability. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification. nih.gov

GC-MS/MS provides enhanced selectivity compared to single-stage GC-MS by monitoring specific fragmentation transitions, which is particularly useful for analyzing complex samples where matrix interference can be a problem. This technique is highly effective for the deconvolution of complex mixtures and can be used for the quantitative determination of phenothiazines in various matrices.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Rac Normepromazine Hydrochloride Derivatives

Design and Synthesis of Analogs for SAR Probing

The foundation of understanding the structure-activity relationship (SAR) of rac-Normepromazine Hydrochloride lies in the strategic design and synthesis of a diverse library of analogs. This process involves the systematic modification of key pharmacophoric elements to probe their influence on biological activity.

Systematic Modification of Key Pharmacophoric Elements

The core structure of Normepromazine, a phenothiazine (B1677639) derivative, presents several key regions for chemical modification. These include the phenothiazine ring system, the aminoalkyl side chain, and the terminal amino group.

Phenothiazine Ring System: Modifications to the tricyclic phenothiazine core, particularly at the 2-position, have been a primary focus. The introduction of various substituents with differing electronic and steric properties allows for the exploration of their impact on receptor interactions. For instance, electron-withdrawing groups at this position have been shown to influence antipsychotic activity.

Aminoalkyl Side Chain: The length and branching of the aminoalkyl chain connecting the phenothiazine nitrogen to the terminal amino group are crucial for activity. A three-carbon chain is generally considered optimal for neuroleptic properties. Shortening, lengthening, or introducing branching on this chain can drastically alter the compound's pharmacological profile.

Terminal Amino Group: The nature of the terminal amino group is another critical determinant of activity. It is generally required to be a tertiary amine for significant antipsychotic effects. Variations in the alkyl substituents on this nitrogen atom can modulate potency and receptor selectivity.

Exploration of Substituent Effects on Activity

The systematic introduction of different substituents at these key positions allows for a detailed exploration of their effects on the biological activity of rac-Normepromazine Hydrochloride derivatives. For example, altering the electronic nature of the substituent at the 2-position of the phenothiazine ring can impact the molecule's interaction with dopamine (B1211576) receptors. Similarly, modifying the steric bulk of the substituents on the terminal amino group can influence binding affinity and selectivity for different receptor subtypes.

In Vitro Biological Activity Profiling of Analogs

Following the synthesis of a library of analogs, a comprehensive in vitro biological profiling is essential to quantify their pharmacological effects. This involves a comparative analysis of their interactions with relevant biological targets and their effects on cellular systems.

Comparative Analysis of Receptor Binding Affinities and Enzyme Inhibition Potencies

A primary method for characterizing the activity of Normepromazine derivatives is through receptor binding assays. These assays measure the affinity of the compounds for various neurotransmitter receptors, particularly dopamine (e.g., D2) and serotonin (B10506) (e.g., 5-HT2A) receptors, which are key targets for antipsychotic drugs. The binding affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Furthermore, the potential of these analogs to inhibit specific enzymes involved in neurotransmitter metabolism or signaling pathways is also assessed. Enzyme inhibition potencies, also often reported as IC50 values, provide valuable information about the broader pharmacological profile of the compounds.

Below is a hypothetical interactive data table illustrating the kind of data generated from such studies.

| Compound ID | 2-Position Substituent | Side Chain Length | Terminal Amine | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | MAO-A IC50 (µM) |

| rac-Normepromazine | -H | 3 | -NH(CH3) | 15.2 | 25.8 | >100 |

| Analog A | -Cl | 3 | -NH(CH3) | 5.8 | 12.1 | 85.3 |

| Analog B | -CF3 | 3 | -NH(CH3) | 2.1 | 8.5 | 72.1 |

| Analog C | -H | 2 | -NH(CH3) | 120.5 | 150.2 | >100 |

| Analog D | -H | 3 | -N(CH3)2 | 10.5 | 18.9 | >100 |

Assessment of Cellular Responses in Model Systems

Beyond target-based assays, it is crucial to evaluate the effects of the synthesized analogs on cellular function. This is often achieved using cell-based models that express the target receptors or enzymes. These assays can measure downstream signaling events, such as changes in intracellular calcium levels, cyclic AMP (cAMP) production, or gene expression, providing a more functional understanding of the compounds' activity. These cellular response assays help to differentiate between agonists, antagonists, and inverse agonists and provide a more holistic view of the compounds' potential therapeutic effects.

Computational SAR and QSAR Modeling

To further elucidate the complex relationship between chemical structure and biological activity, computational approaches such as SAR and Quantitative Structure-Activity Relationship (QSAR) modeling are employed. These in silico methods can provide predictive models and valuable insights into the molecular determinants of activity.

Computational studies often involve the development of pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. By identifying the common pharmacophoric features among active Normepromazine analogs, researchers can design new molecules with potentially enhanced activity.

QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. These models use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to predict the activity of new, unsynthesized compounds. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions around a molecule where modifications are likely to increase or decrease activity. These models have been instrumental in understanding the SAR of phenothiazine derivatives, highlighting the importance of hydrophobic and hydrogen bond acceptor fields for activity. researchgate.net

By integrating the findings from chemical synthesis, in vitro biological testing, and computational modeling, a comprehensive understanding of the SAR and QSAR of rac-Normepromazine Hydrochloride derivatives can be achieved. This knowledge is invaluable for the rational design and development of new and improved therapeutic agents with optimized efficacy and safety profiles.

2D and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods are powerful tools for elucidating the interaction between a ligand and its target receptor. Among these, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominently used. nih.govmdpi.com These techniques generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence its biological activity. nih.govmdpi.com

In studies involving phenothiazine derivatives, the class of compounds to which rac Normepromazine Hydrochloride belongs, CoMFA and CoMSIA have been successfully applied to build predictive models for various activities, including anticancer and antitubercular effects. wisdomlib.orgresearchgate.net For instance, a 3D-QSAR study on thieno-pyrimidine derivatives as breast cancer inhibitors resulted in robust CoMFA and CoMSIA models with high correlation coefficients, indicating their strong predictive power. mdpi.com These models highlight the key structural features necessary for the desired biological activity, providing a roadmap for the design of more potent analogs. mdpi.com

The general workflow for a 3D-QSAR study is outlined in the table below.

| Step | Description |

| 1. Dataset Selection | A series of compounds with known biological activities is chosen. |

| 2. Molecular Modeling | 3D structures of the compounds are generated and optimized. |

| 3. Molecular Alignment | The molecules are superimposed based on a common scaffold or pharmacophore. |

| 4. Calculation of Molecular Fields | Steric and electrostatic fields (CoMFA), and additional fields like hydrophobic and hydrogen bond donor/acceptor (CoMSIA) are calculated. |

| 5. PLS Analysis | Partial Least Squares (PLS) regression is used to correlate the field values with biological activities. |

| 6. Model Validation | The predictive power of the model is assessed using techniques like leave-one-out cross-validation and external test sets. |

| 7. Contour Map Visualization | The results are visualized as 3D contour maps to guide new molecule design. |

Machine Learning Approaches for Activity Prediction

The advent of machine learning (ML) has revolutionized QSAR studies by enabling the development of highly accurate predictive models. ijsmr.inijcit.com Algorithms such as Random Forest (RF), Support Vector Machines (SVM), and Gradient Boosting have demonstrated excellent performance in predicting the biological activity of diverse chemical compounds. nih.gov These methods can capture complex, non-linear relationships between chemical structures and their biological effects that may be missed by traditional statistical methods. ijsmr.in

In the context of phenothiazine derivatives, ML-based QSAR models have been developed to predict their cytotoxicity against various cancer cell lines. nih.gov These models are trained on large datasets of compounds and their corresponding biological data, allowing them to learn the intricate patterns that govern activity. nih.gov The predictive power of these models enables the rapid screening of large chemical libraries to identify promising new drug candidates. ijsmr.in

Molecular Descriptors and Their Correlation with In Vitro Activity

The foundation of any QSAR model lies in the selection of appropriate molecular descriptors, which are numerical representations of a molecule's physicochemical properties. semanticscholar.org These descriptors can be broadly categorized as 1D, 2D, 3D, and even 4D, each capturing different aspects of the molecular structure. mdpi.com The correlation between these descriptors and the in vitro activity of compounds is the cornerstone of QSAR modeling. semanticscholar.org

For phenothiazine derivatives, various molecular descriptors have been shown to be important for their biological activity. semanticscholar.org For example, electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into a molecule's reactivity and its ability to interact with biological targets. researchopenworld.com Physicochemical properties like lipophilicity (logP) and polar surface area (PSA) are also crucial, as they influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties. semanticscholar.org A regression analysis can be performed to establish the dependency of the antipsychotic activity on these various parameters. semanticscholar.org The binding of phenothiazines is particularly dependent on substitutions at the C-2 position of the tricyclic ring. nih.gov

Ligand Design and Optimization based on SAR/QSAR Insights

The knowledge gleaned from SAR and QSAR studies provides a rational framework for the design and optimization of novel ligands with enhanced potency and selectivity. researchgate.net

Rational Design of Novel this compound Derivatives

The insights from SAR and QSAR models serve as a guide for the rational design of new derivatives. nih.govmdpi.com For example, if a CoMFA contour map indicates that a bulky substituent at a specific position is favorable for activity, medicinal chemists can synthesize a series of analogs with different bulky groups at that position. nih.gov This hypothesis-driven approach is significantly more efficient than traditional trial-and-error methods. researchgate.net

Several studies have reported the successful rational design of novel phenothiazine derivatives with improved biological activities. nih.govmdpi.com These studies often involve iterative cycles of design, synthesis, and biological evaluation, with the results from each cycle feeding back to refine the QSAR models and guide the next round of design.

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique that has become an indispensable tool in modern drug discovery. nih.gov It involves the use of computer models to screen large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govnih.gov QSAR models, particularly those built with machine learning algorithms, can be used as effective filters in virtual screening campaigns to prioritize compounds for experimental testing. nih.govresearchgate.net

In the context of phenothiazine derivatives, virtual screening has been employed to identify new inhibitors for various targets. nih.govresearchgate.net For example, a virtual screen of over 2000 phenothiazine derivatives led to the identification of several compounds with inhibitory activity against Trypanosoma cruzi trypanothione (B104310) reductase, a key enzyme in the parasite that causes Chagas disease. nih.gov This approach allows for the rapid and cost-effective identification of promising lead compounds for further development. researchgate.net

Rac Normepromazine Hydrochloride As a Research Tool and Chemical Probe

Application in Mechanistic Biological Research

The primary value of rac Normepromazine Hydrochloride in mechanistic biological research lies in its predicted ability to interact with various receptor systems, thereby allowing investigators to probe their functions and associated signaling cascades.

Phenothiazines are known to interact with a wide array of neurotransmitter receptors, and it is highly probable that this compound shares a similar, albeit potentially distinct, binding profile. drugbank.comhmdb.ca Promazine (B1679182), its parent compound, is an antagonist at dopamine (B1211576) (D1, D2, D4), serotonin (B10506) (5-HT2A, 5-HT2C), muscarinic (M1-M5), alpha-1 adrenergic, and histamine (B1213489) H1 receptors. drugbank.comhmdb.ca This broad-spectrum antagonism makes such compounds useful for studying the roles of these receptors in various physiological and pathological processes. nih.govresearchgate.net

For instance, by observing the downstream cellular effects following the application of this compound to cell cultures or tissue preparations, researchers could elucidate the contribution of specific receptor systems to a particular biological response. The compound's interaction with dopamine receptors makes it a potential tool for investigating signaling pathways implicated in psychosis and motor control. nih.govnih.gov Similarly, its activity at serotonin receptors could be leveraged to study pathways involved in mood, anxiety, and psychosis. nih.govnih.govyoutube.comyoutube.com The antagonism of adrenergic receptors suggests its utility in research related to cardiovascular function and the autonomic nervous system. nih.govmdpi.commedchemexpress.comnih.gov

Table 1: Predicted Receptor Binding Profile of this compound (based on Promazine)

| Receptor Family | Specific Receptors | Predicted Action |

| Dopamine | D1, D2, D4 | Antagonist |

| Serotonin | 5-HT2A, 5-HT2C | Antagonist |

| Muscarinic | M1, M2, M3, M4, M5 | Antagonist |

| Adrenergic | Alpha-1 | Antagonist |

| Histamine | H1 | Antagonist |

This table is based on the known receptor binding profile of the parent compound, promazine. drugbank.comhmdb.ca The precise affinities of this compound may differ.

Beyond receptor binding, phenothiazine (B1677639) derivatives can be used to investigate other cellular processes. For example, some phenothiazines have been shown to influence protein-protein interactions and inhibit the formation of pathological protein aggregates, such as prion protein scrapie (PrPSc). pnas.org This suggests that this compound could be employed in research aimed at understanding the molecular mechanisms of neurodegenerative diseases.

Furthermore, the interaction of phenothiazines with cell membranes can be studied using techniques like fluorescent probes. tandfonline.com These studies help to understand how such compounds alter membrane structure and function, which can have far-reaching consequences for cellular signaling and transport.

Derivatization for Probe Development

The chemical structure of this compound, featuring a phenothiazine core and a side chain, lends itself to chemical modification for the development of more specialized research probes.

By chemically modifying the structure of this compound, it is possible to create affinity probes. These probes typically incorporate a reactive group that can form a covalent bond with its biological target. Such tools are invaluable for target identification and for mapping the binding sites of drugs on their receptors. Research on other phenothiazine derivatives has demonstrated the feasibility of synthesizing ligands with high affinity and specificity for dopamine receptors, which can be used for their biochemical and pharmacological characterization. nih.gov

To visualize the distribution of target receptors or to track the compound itself within biological systems, this compound could be derivatized with fluorescent tags or radiolabels. Fluorescent probes allow for real-time imaging in living cells and tissues, providing spatial and temporal information about target localization and dynamics. Radiolabeled versions of the compound would enable techniques like positron emission tomography (PET) or autoradiography to map receptor densities in the brain and other organs.

Contribution to Understanding Biological Systems

The use of this compound and its derivatives as research tools contributes to a deeper understanding of complex biological systems, particularly the central nervous system. By providing a means to selectively or non-selectively modulate the activity of multiple neurotransmitter systems, these compounds help to unravel the intricate interplay between different signaling pathways.

Research utilizing phenothiazines has been fundamental to our understanding of the neurochemical basis of psychiatric disorders like schizophrenia. tewv.nhs.uk While newer and more specific tools are now available, the foundational knowledge gained from studying compounds like promazine and its metabolites remains crucial. The continued investigation of compounds such as this compound can offer further insights into the nuances of receptor pharmacology and cellular signaling.

Insights into Neuropsychiatric Disease Mechanisms from Sigma-1 Receptor Modulation

The Sigma-1 receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a significant target for understanding and potentially treating a range of neuropsychiatric disorders. Modulation of this receptor can influence neuronal survival, plasticity, and neuroinflammation, making it a key area of research in conditions like depression, anxiety, and psychosis.

Exploration of Cellular Responses in Specific Cell Lines

The study of cellular responses in specific cell lines is a fundamental methodology in pharmacological research, providing insights into a compound's mechanism of action and potential therapeutic applications. This approach allows for the detailed examination of cellular processes, such as proliferation, viability, and morphological changes, in response to a chemical probe.

Despite the utility of this in vitro approach, there is a lack of specific published research on the cellular responses induced by this compound in commonly used cell lines for neuropsychiatric or cancer research. Studies often utilize a variety of cell lines to model different aspects of disease, but reports detailing the effects of this particular compound on their behavior are absent from the current body of scientific literature.

Future Research Directions and Unexplored Avenues for Rac Normepromazine Hydrochloride

Advanced Computational Modeling for Predictive Research

Computational tools are becoming indispensable in modern drug discovery and materials science. For rac Normepromazine Hydrochloride, advanced computational modeling holds the key to unlocking a deeper understanding of its properties and potential applications.

Artificial Intelligence and Machine Learning in SAR/QSAR